

# Sulfo-Cy7.5 Fluorophore: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Sulfo-Cy7.5 maleimide	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key features, applications, and experimental considerations for the Sulfo-Cy7.5 fluorophore, a near-infrared (NIR) dye with significant utility in biological research and drug development.

# **Core Features of Sulfo-Cy7.5**

Sulfo-Cy7.5 is a water-soluble, sulfonated heptamethine cyanine dye that exhibits strong fluorescence in the near-infrared spectrum.[1] Its structural similarity to Indocyanine Green (ICG) provides a basis for its biocompatibility, while a key structural modification—a rigidized trimethylene bridge in its polymethine chain—confers a significantly higher fluorescence quantum yield.[2][3] This enhanced brightness, coupled with its excellent water solubility, makes Sulfo-Cy7.5 a superior choice for a variety of in vivo and in vitro applications.[1][2]

The emission of Sulfo-Cy7.5 falls within the NIR "optical window" of biological tissues (700-900 nm), where the absorption and scattering of light by endogenous molecules such as hemoglobin and water are minimized.[4] This property allows for deeper tissue penetration of both excitation and emission light, resulting in a higher signal-to-background ratio and making it an ideal probe for in vivo imaging.[4]

# **Quantitative Data Summary**



The optical properties of Sulfo-Cy7.5 can vary slightly depending on the specific reactive derivative and the conjugation partner. The following table summarizes the key quantitative data for various forms of Sulfo-Cy7.5.

Property	Sulfo- Cy7.5 NHS ester	Sulfo- Cy7.5 maleimid e	Sulfo- Cy7.5 carboxyli c acid	Sulfo- Cy7.5 azide	Sulfo- Cy7.5 DBCO	Sulfo- Cy7.5 tetrazine
Excitation Maximum (λex)	~778 nm[2]	~788 nm[5]	~778 nm[6] [7]	~788 nm[8]	~788 nm[9]	~750 nm[10]
Emission Maximum (λem)	~797 nm[2]	~797 nm[5]	~797 nm[6] [7]	~808 nm[8]	~808 nm[9]	~773 nm[10]
Molar Extinction Coeff.	~222,000 M <sup>-1</sup> cm <sup>-1</sup> [6] [7]	~222,000 M <sup>-1</sup> cm <sup>-1</sup> [5]	~222,000 M <sup>-1</sup> cm <sup>-1</sup> [6] [7]	Not specified	Not specified	~240,600 M <sup>-1</sup> cm <sup>-1</sup> [1 0]
Quantum Yield (Φ)	~0.21[6]	~0.21[5]	~0.21[6]	Not specified	Not specified	~0.24[10]
Solubility	Water, DMF, DMSO[2]	Water, DMF, DMSO[5]	Water, DMF, DMSO[6] [7]	Water soluble[8]	Water soluble[11]	Water, DMF, DMSO[10]

## **Reactive Forms and Applications**

Sulfo-Cy7.5 is available in several reactive forms, each designed for specific bioconjugation strategies.

- Sulfo-Cy7.5 NHS ester: Reacts with primary amines (e.g., lysine residues in proteins) to form stable amide bonds.[12] This is a common method for labeling antibodies and other proteins.
- **Sulfo-Cy7.5 maleimide**: Specifically reacts with free sulfhydryl (thiol) groups (e.g., cysteine residues in proteins) to form stable thioether bonds.[5][13]



- Sulfo-Cy7.5 azide and DBCO: These are used in "click chemistry," a highly efficient and bioorthogonal ligation reaction. Sulfo-Cy7.5 azide reacts with a dibenzocyclooctyne (DBCO)modified molecule in a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[11][14]
- Sulfo-Cy7.5 tetrazine: Participates in an inverse-electron-demand Diels-Alder cycloaddition with a trans-cyclooctene (TCO)-modified molecule. This is one of the fastest known bioorthogonal reactions.[15]
- Sulfo-Cy7.5 carboxylic acid: Can be activated to react with primary amines, though it is often used as a non-reactive control.[6][16]

These versatile conjugation options make Sulfo-Cy7.5 suitable for a wide range of applications, including:

- In Vivo Imaging: For deep tissue imaging with low background interference.[1]
- Fluorescence Microscopy: Providing high-resolution imaging of cellular structures.[1]
- Flow Cytometry: Offering distinct signals for precise cell sorting.[1]
- Bioconjugation: Efficiently labeling proteins, antibodies, and nucleic acids.[1]

# Experimental Protocols Labeling of a Primary Antibody with Sulfo-Cy7.5 NHS Ester

This protocol describes the general steps for labeling a primary antibody with Sulfo-Cy7.5 NHS ester for subsequent use in applications like indirect immunofluorescence.

#### Materials:

- Primary antibody in a buffer free of primary amines (e.g., PBS).
- Sulfo-Cy7.5 NHS ester.
- Anhydrous dimethyl sulfoxide (DMSO).



- Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.
- Size-exclusion chromatography column (e.g., Sephadex G-25).
- PBS, pH 7.4.

#### Procedure:

- Antibody Preparation: Prepare the antibody solution at a concentration of 2-5 mg/mL in the reaction buffer.
- Dye Preparation: Immediately before use, dissolve Sulfo-Cy7.5 NHS ester in DMSO to a concentration of 10 mg/mL.
- Conjugation: Add the dissolved Sulfo-Cy7.5 NHS ester to the antibody solution. A common starting point is a 10:1 molar excess of dye to antibody. The optimal ratio may need to be determined empirically.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.
- Purification: Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS. The labeled antibody will elute in the initial fractions.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~778 nm (for Sulfo-Cy7.5).

### Indirect Immunofluorescence Staining

This protocol outlines the use of a Sulfo-Cy7.5-labeled secondary antibody for indirect immunofluorescence.

#### Materials:

- Fixed and permeabilized cells or tissue sections on a slide.
- Primary antibody specific to the target antigen.



- Sulfo-Cy7.5-labeled secondary antibody that recognizes the primary antibody's host species.
- Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100).
- Wash buffer (e.g., PBS with 0.1% Triton X-100).
- Mounting medium with an antifade reagent.

#### Procedure:

- Blocking: Incubate the sample with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the sample for 1-2 hours at room temperature or overnight at 4°C.
- Washing: Wash the sample three times with wash buffer for 5 minutes each.
- Secondary Antibody Incubation: Dilute the Sulfo-Cy7.5-labeled secondary antibody in blocking buffer and incubate with the sample for 1 hour at room temperature, protected from light.
- Washing: Wash the sample three times with wash buffer for 5 minutes each, protected from light.
- Mounting: Mount the coverslip onto the slide using an antifade mounting medium.
- Imaging: Visualize the sample using a fluorescence microscope equipped with appropriate filters for the NIR spectrum.

# Copper-Free Click Chemistry: Sulfo-Cy7.5-Azide and DBCO-Protein Conjugation

This protocol describes the conjugation of a Sulfo-Cy7.5-azide to a protein previously modified with a DBCO group.

#### Materials:



- DBCO-modified protein in an appropriate buffer (e.g., PBS).
- Sulfo-Cy7.5-azide.
- DMSO or water for dissolving the dye.

#### Procedure:

- Dye Preparation: Dissolve Sulfo-Cy7.5-azide in DMSO or water to a desired stock concentration.
- Conjugation: Add the Sulfo-Cy7.5-azide solution to the DBCO-modified protein solution. A slight molar excess of the azide may be used.
- Incubation: Incubate the reaction mixture at room temperature for 4-17 hours, or as
  determined empirically for the specific reactants. The reaction can be monitored by the
  decrease in the DBCO absorbance around 310 nm.
- Purification: If necessary, purify the conjugate to remove any unreacted dye using sizeexclusion chromatography or dialysis.

# Bioorthogonal Ligation: Sulfo-Cy7.5-Tetrazine and TCO-Antibody Reaction

This protocol details the rapid conjugation of a Sulfo-Cy7.5-tetrazine to a trans-cyclooctene (TCO)-modified antibody.

#### Materials:

- TCO-modified antibody in a suitable buffer (e.g., PBS, pH 6-9).
- Sulfo-Cy7.5-tetrazine.
- DMSO or DMF for dissolving the dye.

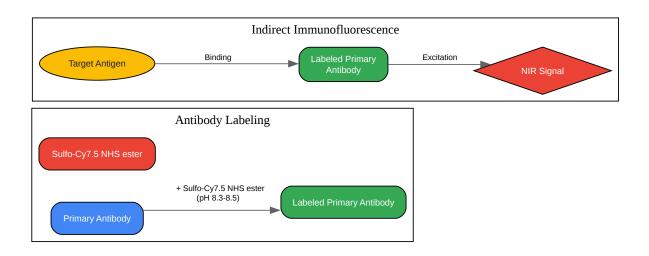
#### Procedure:

• Dye Preparation: Dissolve Sulfo-Cy7.5-tetrazine in DMSO or DMF.



- Conjugation: Add the Sulfo-Cy7.5-tetrazine solution to the TCO-modified antibody solution. The reaction is typically very fast. The disappearance of the tetrazine's characteristic color can be used to monitor the reaction.
- Incubation: The reaction often proceeds to completion within minutes to a couple of hours at room temperature.
- Purification: Purify the conjugate if necessary to remove any unreacted dye.

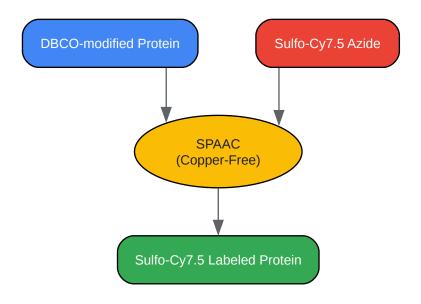
## **Visualizations**



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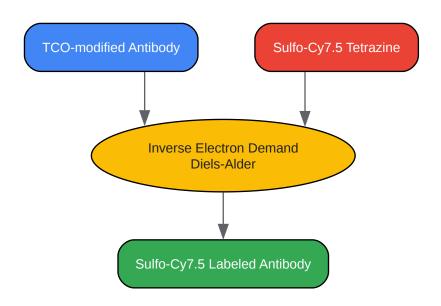
Caption: Workflow for labeling a primary antibody and its use in indirect immunofluorescence.





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Caption: Copper-free click chemistry conjugation of Sulfo-Cy7.5 Azide to a DBCO-modified protein.



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Caption: Bioorthogonal ligation of Sulfo-Cy7.5 Tetrazine to a TCO-modified antibody.

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